molecular formula C2H5ONa<br>C2H5NaO B051398 Sodium ethoxide CAS No. 141-52-6

Sodium ethoxide

Cat. No.: B051398
CAS No.: 141-52-6
M. Wt: 68.05 g/mol
InChI Key: QDRKDTQENPPHOJ-UHFFFAOYSA-N
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Description

Sodium ethoxide, also known as sodium ethanolate, is an ionic organic compound with the chemical formula CH3CH2ONa. It is a white solid that is highly soluble in polar solvents such as ethanol and methanol. This compound is commonly used as a strong base in various organic synthesis reactions .

Mechanism of Action

. . .

Mode of Action

Sodium ethoxide interacts with its targets through two main pathways . It can either deprotonate the α-position of an ester molecule, forming an enolate, or the ester molecule may undergo a nucleophilic substitution called transesterification . In the reaction with 2-bromopropane, for example, elimination to give propene competes with substitution to give ethyl isopropyl ether .

Biochemical Pathways

This compound is commonly used as a base in the Claisen condensation and malonic ester synthesis . These reactions involve the formation of carbon-carbon bonds, which are key steps in the synthesis of complex organic molecules. The compound’s ability to deprotonate ester molecules and facilitate nucleophilic substitution plays a crucial role in these biochemical pathways .

Result of Action

The result of this compound’s action is the formation of new organic compounds through the processes of deprotonation and nucleophilic substitution . For example, in the reaction with ethanol, it reacts steadily to give off bubbles of hydrogen gas and leaves a colorless solution of this compound .

Action Environment

This compound is sensitive to its environment. It is prone to decomposition and deterioration in the presence of air or water . This instability can be prevented by storing this compound under an inert atmosphere (e.g., N2) . Furthermore, the compound’s reactivity can be influenced by the solvent in which it is dissolved. For instance, it dissolves in polar solvents such as ethanol .

Biochemical Analysis

Biochemical Properties

Sodium ethoxide is a strong base and is commonly used in various biochemical reactions . It is known to be involved in reactions such as the Claisen condensation and malonic ester synthesis . This compound may either deprotonate the α-position of an ester molecule, forming an enolate, or the ester molecule may undergo a nucleophilic substitution called transesterification .

Cellular Effects

The cellular effects of this compound are not well-studied. It is known that this compound, being a strong base, can affect the pH balance within cells, which can have significant effects on cellular processes. Changes in intracellular pH can affect enzyme activity, protein function, and cellular metabolism .

Molecular Mechanism

This compound acts as a nucleophile in biochemical reactions . In a reaction with a halide, the anionic part of this compound can substitute for the halide or eliminate it . This behavior is determined by factors such as the position of the halide and the steric hindrance of the molecule .

Temporal Effects in Laboratory Settings

This compound is prone to reaction with both water and carbon dioxide in the air . This leads to degradation of stored samples over time, even in solid form . The physical appearance of degraded samples may not be obvious, but samples of this compound gradually turn dark on storage .

Metabolic Pathways

This compound is involved in various biochemical reactions, including the Claisen condensation and malonic ester synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium ethoxide can be synthesized by reacting sodium metal with absolute ethanol. The reaction is as follows: [ 2 \text{CH}_3\text{CH}_2\text{OH} + 2 \text{Na} \rightarrow 2 \text{CH}_3\text{CH}_2\text{ONa} + \text{H}_2 ] This reaction produces this compound and hydrogen gas .

Industrial Production Methods: In industrial settings, this compound is typically prepared in a solution with ethanol. The reaction of sodium hydroxide with anhydrous ethanol can also produce this compound, although this method may result in incomplete conversion. The product can be purified by precipitation using acetone or by drying with additional sodium hydroxide .

Chemical Reactions Analysis

Types of Reactions: Sodium ethoxide undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include enolates, esters, and other organic compounds depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

  • Sodium Methoxide (CH3ONa)
  • Potassium tert-Butoxide (C4H9OK)
  • Sodium Hydroxide (NaOH)
  • Lithium Diisopropylamide (LDA)

Sodium ethoxide’s unique properties make it a valuable reagent in various chemical reactions and industrial applications.

Properties

IUPAC Name

sodium;ethanolate
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InChI

InChI=1S/C2H5O.Na/c1-2-3;/h2H2,1H3;/q-1;+1
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InChI Key

QDRKDTQENPPHOJ-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC[O-].[Na+]
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Molecular Formula

C2H5ONa, C2H5NaO
Record name SODIUM ETHANOLATE
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Record name sodium ethoxide
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DSSTOX Substance ID

DTXSID3027089
Record name Ethanol, sodium salt
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Molecular Weight

68.05 g/mol
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Physical Description

Dry Powder; Liquid; Liquid, Other Solid, White or yellowish hygroscopic solid; Decomposed by air and water; [Merck Index] Off-white powder with an odor of alcohol; [MSDSonline], WHITE-TO-YELLOW POWDER.
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Solubility

SOL IN ABSOLUTE ALCOHOL
Record name SODIUM ETHANOLATE
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Color/Form

WHITE OR YELLOWISH POWDER, WHITE POWDER SOMETIMES HAVING BROWNISH TINGE

CAS No.

141-52-6
Record name Sodium ethanolate
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Synthesis routes and methods I

Procedure details

Fresh sodium ethoxide is prepared by carefully adding NaH (16 g of 60% oil dispersion, 400 mmol) to 550 mL of ethanol under N2. 2-(Trimethylsilylethynyl)-4,6-difluoro-N-carbethoxyaniline (28 g, 100 mmol) in 150 mL of ethanol is added and reaction is stirred at room temperature approximately 45 minutes, while monitoring by TLC (20% ethyl acetate/hexane, UV) until all the starting material is consumed. The mixture is heated to reflux and monitored by TLC until the intermediate material is consumed (approx. 1 hour). Reaction is cooled to room temperature, concentrated, diethylether is added, washed with H2O, brine, dried (Na2SO4), filtered, concentrated, and is purified by flash chromatography (SiO2, ethyl acetate/hexane gradient) to yield 12 g of 5,7-difluoro-indole (78%).
Name
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
28 g
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reactant
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150 mL
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solvent
Reaction Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 0.43 M solution of sodium ethoxide (Solution A) was prepared with freshly cut sodium and anhydrous ethanol. An ethanol solution of Compound 1, (S)-2-mercapto-4-methylpentanoic acid (0.72 g in 25 mls), (solution B), was prepared. A 13.5 ml volume of solution A was slowly added to 15 ml of solution B under nitrogen atmosphere. The solution was stirred for five minutes, and the ethanol removed in vacuo, and the white solid repeatedly evaporated with benzene until dry. The resulting disodium salt of mercaptoleucine was dissolved in ~1 ml of dimethylsulfoxide (DMSO) to which was added 1.58 g of compound 2 dissolved in 2 mls of DMSO, and stirred overnight. The reaction mixture was combined with 175 ml of distilled water and extracted with 20 ml portions of ether three times and then acidified with 5N HCl with stirring at 0° C. The aqueous solution was re-extracted 3X with ethyl acetate. The extract was washed with a saturated NaCl solution and dried over sodium sulfate, filtered, and the ethyl acetate removed in vacuo yielding 1.05 g of a clear oil. This was crystallized from ethyl acetate and hexane; yielding a white solid; (0.83 g), (mp, 110-111), ([.varies.]25=52.5 (C0.88 l, MeoH)).
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Synthesis routes and methods III

Procedure details

Sodium ethoxide was prepared from sodium metal (7.61 g) and absolute ethanol (200 ml). Diethyl malonate (50.3 ml) was added dropwise to the ethanol containing sodium ethoxide. After heating to 80° C., 2-bromopentane (50 g) was added and the mixture was reflued for 24 h. Diethyl(2-pentyl)malonate (62.7 g) was obtained after the usual work-up. Diethyl(2-pentyl)malonate was added to a 50% potassium hydroxide solution and the mixture was heated for 3 h while water/ethanol being distilled off. After cooling, the solution was acidified with concentrated hydrochloric acid. Then, the solution was extracted with ethyl acetate. The extract was concentrated under reduced pressure, and the resulting product was heated to 180° C. until bubbling ceased. After distillation, colorless 3R,S-methy-caproic acid was obtained. Yield: 27.7 g (35%), b.p. 200° C./760 mmHg.
Quantity
7.61 g
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200 mL
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Synthesis routes and methods IV

Procedure details

Sodium ethoxide was prepared from sodium metal (9.1 g) and freshly distilled absolute ethanol (250 ml). Diethyl malonate (63.5 g) was added to sodium ethoxide in ethanol, and the mixture was stirred at 60°-70° C. for 50 min. Isoamyl bromide (60 g) was added, and the reaction mixture was heated under reflux overnight. After the usual work-up, the resulting crude product was distilled under reduced pressure to give diethyl isoamylmalonate. Yield: 71.7 g (78%).
Quantity
9.1 g
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250 mL
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Synthesis routes and methods V

Procedure details

Sodium ethoxide was prepared from sodium metal (7.61 g) and absolute ethanol (200 ml). Diethyl malonate (50.3 ml) was added dropwise to the ethanol containing sodium ethoxide. After heating to 80° C., 2-bromopentane (50 g) was added and the mixture was reflued for 24 h. Diethyl (2-pentyl)malonate (62.7 g) was obtained after the usual work-up. Diethyl (2-pentyl)malonate was added to a 50% potassium hydroxide solution and the mixture was heated for 3 h while water/ethanol being distilled off. After cooling, the solution was acidified with concentrated hydrochloric acid. Then, the solution was extracted with ethyl acetate. The extract was concentrated under reduced pressure, and the resulting product was heated to 180° C. until bubbling ceased. After distillation, colorless 3R,S-methy-caproic acid was obtained. Yield : 27.7 g (35%), b.p. 200° C./760 mmHg.
Quantity
7.61 g
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reactant
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200 mL
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50.3 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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